Glucitolvaline

Description

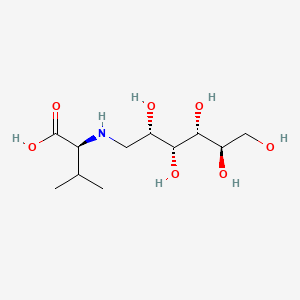

Glucitolvaline is a glycation-derived compound formed through the reductive amination of D-glucose with L-valine in the presence of sodium cyanoborohydride (NaBH$_3$CN) . This reaction occurs under mild acidic conditions (pH 3) and yields a stable adduct characterized by a sorbitol (glucitol) moiety covalently linked to the amino acid valine. The synthesis involves incubating D-[6-$^3$H]glucose with L-valine in phosphate buffer at 37°C for three days, followed by cation exchange chromatography for purification . This compound serves as a model compound in glycation research, particularly for studying non-enzymatic protein modifications and their implications in diabetic complications and aging .

Properties

CAS No. |

88455-08-7 |

|---|---|

Molecular Formula |

C11H23NO7 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]butanoic acid |

InChI |

InChI=1S/C11H23NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5-10,12-17H,3-4H2,1-2H3,(H,18,19)/t6-,7+,8-,9+,10+/m0/s1 |

InChI Key |

YCFRSHNMJZSIOI-SQXHDICFSA-N |

SMILES |

CC(C)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(C)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |

Other CAS No. |

88455-08-7 |

Synonyms |

glucitol-valine glucitolvaline |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

Stability Under Physiological Conditions

- This compound remains intact in phosphate buffer (pH 7.4) for >30 days, while Fructoselysine degrades by 40% within 7 days .

- Glucosylcysteine decomposes rapidly in the presence of glutathione, limiting its in vivo utility .

Pharmacokinetic Behavior

- This compound exhibits slow renal clearance due to its hydrophilicity, whereas Fructoselysine is excreted faster but binds reversibly to serum albumin .

Limitations of Current Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.